molecular formula C22H22FN3O B2391350 N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1226455-79-3

N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2391350
CAS No.: 1226455-79-3
M. Wt: 363.436
InChI Key: RPARDZPJCNEIEJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a fluorophenyl group and a piperidinyl methanone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and high-throughput screening can optimize the reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine
  • (4-((4-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone
  • (4-((4-Bromophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorophenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

[4-(4-fluoroanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-15-5-10-19-18(13-15)20(24-17-8-6-16(23)7-9-17)14-21(25-19)22(27)26-11-3-2-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPARDZPJCNEIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)F)C(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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